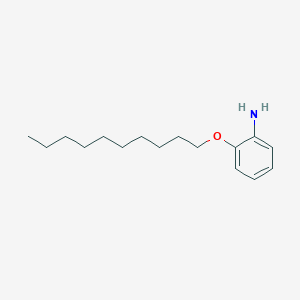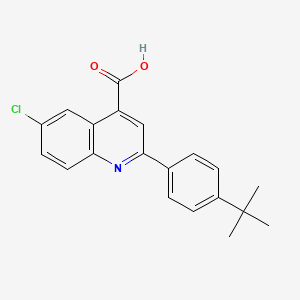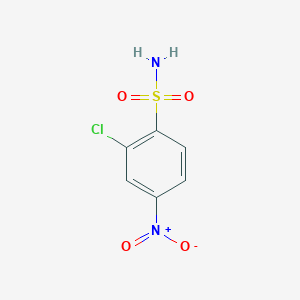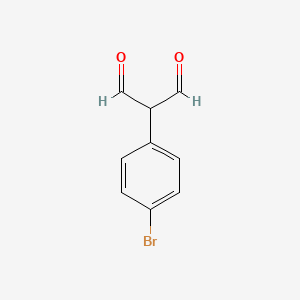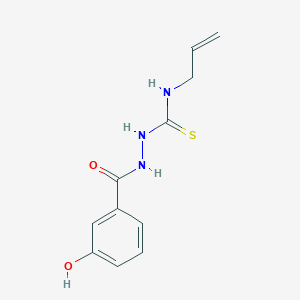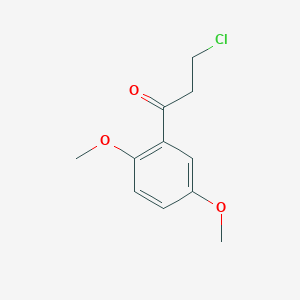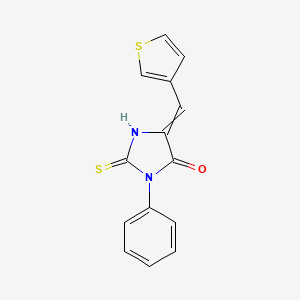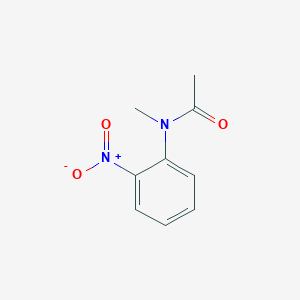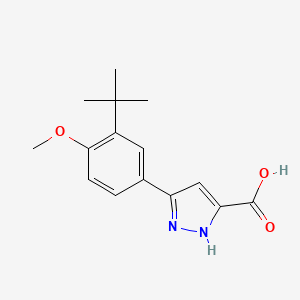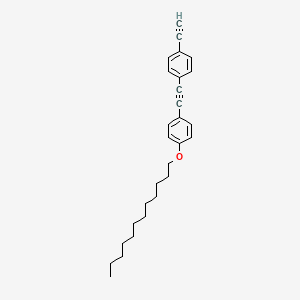
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene
Overview
Description
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene is an organic compound that belongs to the family of phenyleneethynylene derivatives. These compounds are known for their unique structural properties, which make them useful in various scientific and industrial applications. The compound features a dodecyloxy group attached to a benzene ring, which is further connected to another benzene ring via an ethynyl linkage.
Preparation Methods
The synthesis of 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene typically involves several steps:
Synthesis of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate to form dodecyloxybenzene.
Sonogashira Coupling Reaction: The dodecyloxybenzene intermediate is then subjected to a Sonogashira coupling reaction with 4-ethynylphenyl iodide in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the desired this compound.
Chemical Reactions Analysis
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Biology: The compound can be used in the development of biosensors and bioimaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: The compound is used in the production of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic and optical properties of the compound, making it useful in applications such as sensing, imaging, and material science.
Comparison with Similar Compounds
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene can be compared with other phenyleneethynylene derivatives such as:
1-(Hexadecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene: This compound has a longer alkyl chain, which can affect its solubility and self-assembly properties.
1-(Octyloxy)-4-((4-ethynylphenyl)ethynyl)benzene: This compound has a shorter alkyl chain, which can influence its melting point and crystallinity.
1-(Methoxy)-4-((4-ethynylphenyl)ethynyl)benzene: This compound has a methoxy group instead of a dodecyloxy group, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which provide a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O/c1-3-5-6-7-8-9-10-11-12-13-24-29-28-22-20-27(21-23-28)19-18-26-16-14-25(4-2)15-17-26/h2,14-17,20-23H,3,5-13,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSWCNYEMJMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393885 | |
| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364621-99-8 | |
| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
